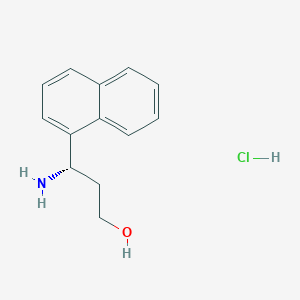
1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C9H17NO4S and a molecular weight of 235.3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered piperidine ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a propane-1-sulfonyl group and a carboxylic acid group .Applications De Recherche Scientifique
Novel Catalysts for Synthesis
Compounds related to "1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid" have been utilized as catalysts in chemical synthesis. For instance, sulfonamides have been used as terminators in cationic cyclisations, facilitating the efficient formation of polycyclic systems, showcasing their potential in synthetic organic chemistry Haskins & Knight, 2002. Moreover, sulfonic acid-functionalized materials have been developed for various synthesis applications, demonstrating their versatility as catalysts. This includes the use of polystyrene sulfonic acid for the synthesis of highly substituted piperidines, highlighting the material's efficacy in promoting multicomponent, one-pot synthesis processes Mulik et al., 2017.
Antimicrobial Applications
Compounds bearing sulfonate groups have shown promise in antimicrobial applications. A study by Fadda et al. (2016) explored the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives. These compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential use in developing new antimicrobial agents Fadda, El-Mekawy, & AbdelAal, 2016.
Advanced Material Development
Research has also extended to the development of materials with specific applications, such as in fuel cells. Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, for example, have been synthesized for fuel-cell applications. These materials demonstrated promising proton conductivity and mechanical properties, suggesting their potential in enhancing fuel cell technologies Bae, Miyatake, & Watanabe, 2009.
Pharmaceutical Synthesis
In the pharmaceutical field, derivatives of "this compound" have been explored for their anticancer properties. The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, and their evaluation as anticancer agents, exemplifies the potential of such compounds in developing new therapeutic agents Rehman et al., 2018.
Safety and Hazards
Orientations Futures
Piperidines, including 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid, have significant roles in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Propriétés
IUPAC Name |
1-propylsulfonylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-2-7-15(13,14)10-6-4-3-5-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQPYKYLOWJUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2963376.png)
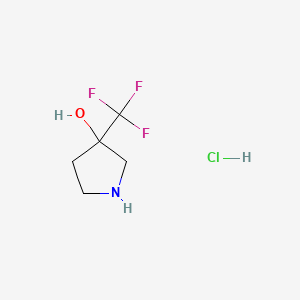
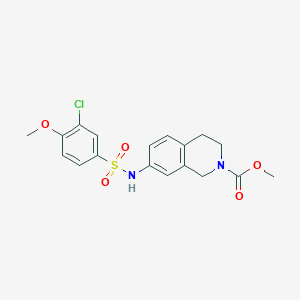
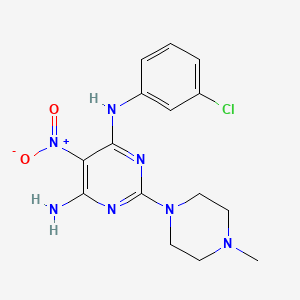
![1-(4-ethoxyphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963380.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2963382.png)
![7-cyclopropyl-5-((2-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963383.png)
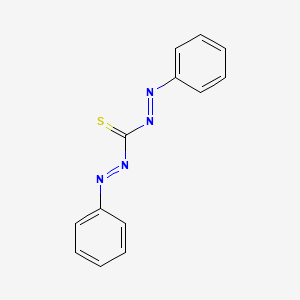
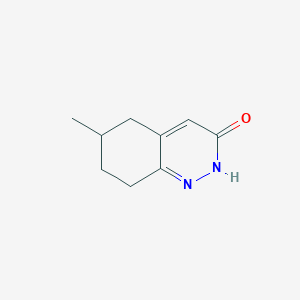
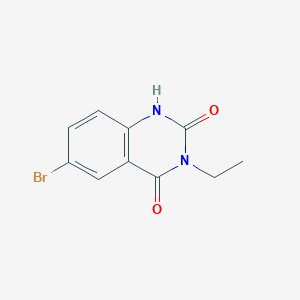
![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid hcl](/img/structure/B2963389.png)
